molecular formula C13H11BrO3 B12548262 Methyl 5-bromo-6-methoxynaphthalene-2-carboxylate CAS No. 166984-03-8

Methyl 5-bromo-6-methoxynaphthalene-2-carboxylate

Cat. No.: B12548262
CAS No.: 166984-03-8
M. Wt: 295.13 g/mol
InChI Key: SLAMPKOOXJUNHC-UHFFFAOYSA-N
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Description

Methyl 5-bromo-6-methoxynaphthalene-2-carboxylate is an organic compound with the molecular formula C13H11BrO3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a bromine atom and a methoxy group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-6-methoxynaphthalene-2-carboxylate typically involves the bromination of 6-methoxynaphthalene followed by esterification. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The brominated product is then subjected to esterification using methanol and a suitable acid catalyst like sulfuric acid .

Industrial Production Methods

On an industrial scale, the synthesis may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction conditions can optimize the production of this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-6-methoxynaphthalene-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group under strong oxidative conditions.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a polar aprotic solvent such as dimethylformamide (DMF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Substitution: Formation of 5-azido-6-methoxynaphthalene-2-carboxylate or 5-thiocyanato-6-methoxynaphthalene-2-carboxylate.

    Oxidation: Formation of 5-bromo-6-methoxy-2-naphthoic acid.

    Reduction: Formation of 5-bromo-6-methoxynaphthalene-2-methanol.

Scientific Research Applications

Methyl 5-bromo-6-methoxynaphthalene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 5-bromo-6-methoxynaphthalene-2-carboxylate exerts its effects depends on its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in inflammatory pathways. The bromine atom and methoxy group can enhance its binding affinity to these targets, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-methoxynaphthalene: Lacks the ester group, making it less reactive in certain synthetic applications.

    Methyl 6-bromo-5-(isobutyryloxy)-2-methyl-1-benzofuran-3-carboxylate: Contains a benzofuran ring instead of a naphthalene ring, leading to different chemical properties.

    6-Methoxy-2-naphthoic acid:

Uniqueness

Methyl 5-bromo-6-methoxynaphthalene-2-carboxylate is unique due to the combination of its bromine atom, methoxy group, and ester functionality. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in organic synthesis and medicinal chemistry .

Properties

CAS No.

166984-03-8

Molecular Formula

C13H11BrO3

Molecular Weight

295.13 g/mol

IUPAC Name

methyl 5-bromo-6-methoxynaphthalene-2-carboxylate

InChI

InChI=1S/C13H11BrO3/c1-16-11-6-4-8-7-9(13(15)17-2)3-5-10(8)12(11)14/h3-7H,1-2H3

InChI Key

SLAMPKOOXJUNHC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C=C(C=C2)C(=O)OC)Br

Origin of Product

United States

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